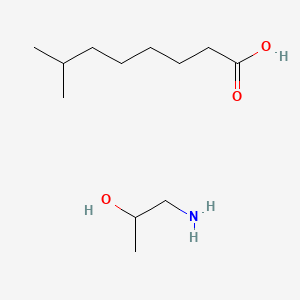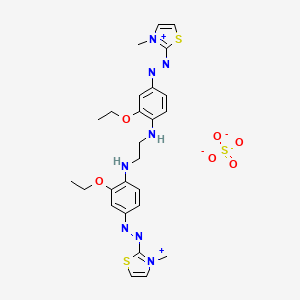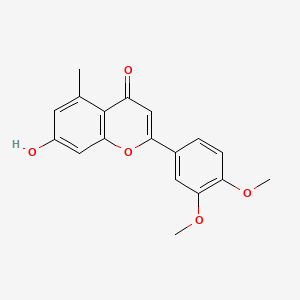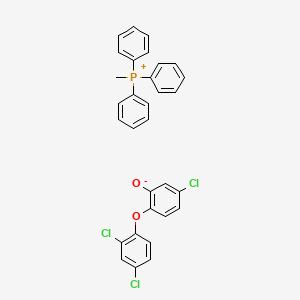
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-chloro-2-(2,4-dichlorophénoxy)phénolate; méthyl(triphényl)phosphanium est un composé organique complexe ayant des applications significatives dans divers domaines. Ce composé est reconnu pour sa structure chimique unique, qui comprend un groupe phénolate et une fraction méthyl(triphényl)phosphanium.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-chloro-2-(2,4-dichlorophénoxy)phénolate implique généralement la réaction du 5-chloro-2-(2,4-dichlorophénoxy)phénol avec le bromure de méthyl(triphényl)phosphonium dans des conditions spécifiques. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, en présence d'une base comme le carbonate de potassium pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-chloro-2-(2,4-dichlorophénoxy)phénolate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent le convertir en formes moins oxydées.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe phénolate agit comme un nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénoalcanes. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer la sélectivité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire divers phénolates substitués .
Applications De Recherche Scientifique
Le 5-chloro-2-(2,4-dichlorophénoxy)phénolate; méthyl(triphényl)phosphanium présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation de molécules organiques complexes.
Médecine : Des recherches sont en cours sur son utilisation potentielle comme agent antimicrobien en raison de sa capacité à inhiber la croissance bactérienne.
Mécanisme d'action
Le mécanisme par lequel le 5-chloro-2-(2,4-dichlorophénoxy)phénolate; méthyl(triphényl)phosphanium exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe phénolate peut interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. La fraction méthyl(triphényl)phosphanium peut faciliter l'entrée du composé dans les cellules, augmentant ainsi son activité biologique .
Mécanisme D'action
The mechanism by which 5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium exerts its effects involves its interaction with specific molecular targets. The phenolate group can interact with enzymes and proteins, potentially inhibiting their activity. The methyl(triphenyl)phosphanium moiety may facilitate the compound’s entry into cells, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Triclosan : Un composé similaire ayant des propriétés antimicrobiennes.
Chlorhexidine : Un autre agent antimicrobien utilisé dans les applications médicales et dentaires.
Dérivés phénoliques : Divers dérivés phénoliques partagent des propriétés chimiques et des applications similaires.
Unicité
Ce qui distingue le 5-chloro-2-(2,4-dichlorophénoxy)phénolate; méthyl(triphényl)phosphanium, c'est sa double fonctionnalité, combinant les propriétés des phénolates et des sels de phosphonium.
Propriétés
Numéro CAS |
93839-54-4 |
|---|---|
Formule moléculaire |
C31H24Cl3O2P |
Poids moléculaire |
565.8 g/mol |
Nom IUPAC |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C12H7Cl3O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-16H,1H3;1-6,16H/q+1;/p-1 |
Clé InChI |
ZKTORXBYWDDEDT-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


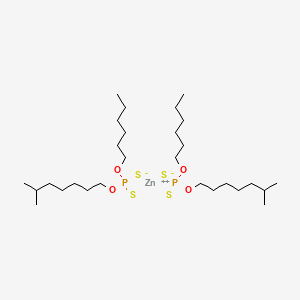
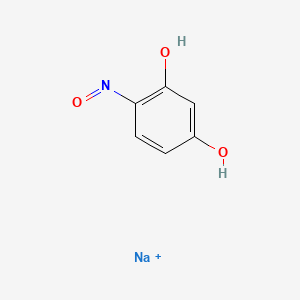
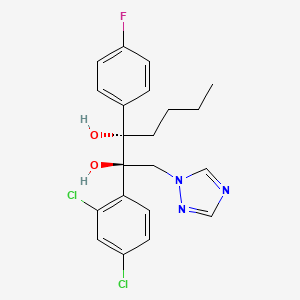
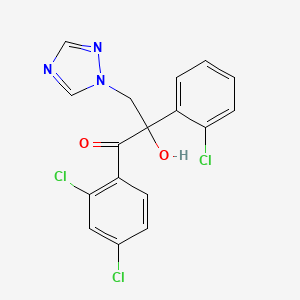
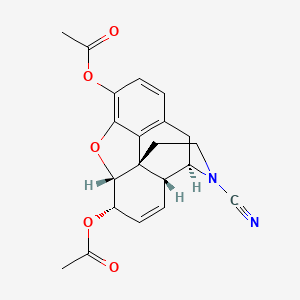

![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
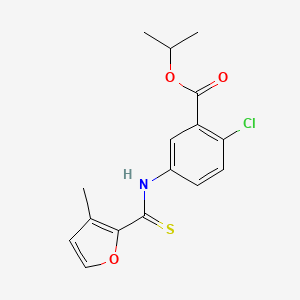
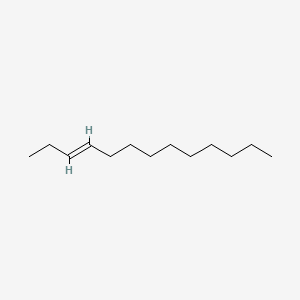

![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
